1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone is a chemical compound that combines a pyrrolidine ring and a quinoline moiety, which are known for their diverse biological activities. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The presence of both the pyrrolidine and quinoline rings suggests potential pharmacological applications, particularly in medicinal chemistry.
The compound can be synthesized through various methods, as detailed in scientific literature. One notable source discusses the synthesis of related compounds that utilize similar starting materials and methodologies, highlighting the versatility of pyrrolidine and quinoline derivatives in organic synthesis .
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone is classified as an organic compound with specific interest in pharmaceutical applications. It is categorized under thioethers due to the presence of a sulfur atom linked to the quinoline structure.
The synthesis of 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction between 8-quinolinesulfenyl chloride and a pyrrolidine derivative. This reaction typically requires specific conditions such as an inert atmosphere and controlled temperature to ensure high yield and purity.
The molecular structure of 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone features:
The molecular formula for 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone is C13H14N2OS, with a molecular weight of approximately 250.33 g/mol. The compound's structural representation includes functional groups that contribute to its reactivity and interactions with biological targets.
This compound can participate in various chemical reactions, including:
Reactions involving this compound often require specific catalysts or reagents to enhance efficiency and selectivity. Monitoring techniques such as thin-layer chromatography (TLC) are commonly employed to track reaction progress.
The mechanism of action for 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone involves its interaction with biological targets, potentially influencing cellular signaling pathways. Compounds with similar structures have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects.
Research indicates that derivatives of quinoline and pyrrolidine exhibit activity against various biological targets, including cancer cells and pathogens. This suggests that 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone may have similar pharmacological properties.
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone has potential applications in:
The systematic IUPAC name 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone explicitly defines the molecular architecture of this compound. The name specifies three critical components:
The molecular formula C₁₅H₁₆N₂OS (molecular weight: 272.37 g/mol) was confirmed via PubChem records [1] [2]. The structure integrates two aromatic systems—a bicyclic quinoline and a monocyclic pyrrolidine—joined by a thioacetamide linker.
Table 1: Molecular Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-Pyrrolidinyl)-2-(quinolin-8-ylsulfanyl)ethanone |
| Molecular Formula | C₁₅H₁₆N₂OS |
| Canonical SMILES | C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
| InChI Key | UFDGJXZIUWYSJZ-UHFFFAOYSA-N |
| PubChem CID | 975656 |
This compound contains two distinct nitrogen-containing heterocycles, classifying it under fused bicyclic heterocycles (quinoline) and saturated azacycles (pyrrolidine):
Table 2: Heterocyclic Classification
| Heterocyclic System | Ring Size/Type | Heteroatoms | Electronic Class |
|---|---|---|---|
| Pyrrolidine | 5-membered saturated | 1 Nitrogen | Aliphatic amine |
| Quinoline | 6-6 fused bicyclic | 1 Nitrogen | π-Deficient |
Quinoline belongs to the aza-fused benzene family, derived formally by substituting a CH group in naphthalene with nitrogen [4]. Its inclusion in drug-like molecules leverages its bioisosteric properties and metal coordination ability.
This compound is documented under multiple aliases across chemical databases, with PubChem serving as the primary repository. Key identifiers include:
Ethanone, 1-(1-pyrrolidinyl)-2-(8-quinolinylthio)-
Registry Identifiers:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5